molecular formula C5H8ClF2NO B3025296 3,3-Difluoropiperidin-4-one hydrochloride CAS No. 1523618-12-3

3,3-Difluoropiperidin-4-one hydrochloride

Cat. No.: B3025296
CAS No.: 1523618-12-3
M. Wt: 171.57
InChI Key: XQNYCEFQCLYCNA-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.57 g/mol. It is a hydrochloride salt of piperidinone with two fluoride substituents at the 3-position. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidinone derivatives. One common method includes the reaction of piperidinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, N-oxides, and reduced piperidine derivatives .

Scientific Research Applications

3,3-Difluoropiperidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways. The fluorine atoms enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropiperidine hydrochloride: Similar in structure but lacks the ketone group.

    3,3-Difluoropiperidin-4-ol hydrochloride: Contains a hydroxyl group instead of a ketone.

    1-Benzyl-3,3-difluoropiperidin-4-one: Contains a benzyl group at the nitrogen atom

Uniqueness

3,3-Difluoropiperidin-4-one hydrochloride is unique due to the presence of both fluorine atoms and the ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile building block in synthetic chemistry and a valuable intermediate in pharmaceutical research .

Properties

IUPAC Name

3,3-difluoropiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYCEFQCLYCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-12-3
Record name 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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